molecular formula C13H13NO4 B1298249 ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate CAS No. 36820-78-7

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1298249
CAS No.: 36820-78-7
M. Wt: 247.25 g/mol
InChI Key: XQDZGHNVSBDTSP-UHFFFAOYSA-N
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Description

Molecular Identification and Registry Data

CAS Registry (36820-78-7) and Alternative Identifiers

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is uniquely identified by its CAS Registry Number 36820-78-7 , a globally recognized identifier for chemical substances. Alternative designations include:

  • PubChem CID : 907140
  • ChemSpider ID : 17624502 (for structurally similar derivatives)
  • MDL Number : MFCD03848051

The compound is cataloged under systematic identifiers in commercial databases, such as Matrix Scientific MAT196005734 and Santa Cruz Biotechnology SC-279514 .

Molecular Formula (C13H13NO4) and Exact Mass Determination

The molecular formula C13H13NO4 corresponds to a monoisotopic mass of 247.084459 g/mol , calculated using precise atomic weights (e.g., carbon: 12.000000, hydrogen: 1.007825). Experimental mass spectrometry data from PubChem confirms this value, with a reported average mass of 247.25 g/mol .

Table 1: Molecular Formula Breakdown

Element Quantity Contribution to Mass (g/mol)
C 13 156.000
H 13 13.101
N 1 14.003
O 4 63.980
Total 247.084

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name This compound reflects its structure:

  • Parent structure : 1H-indole (azaindene bicyclic system)
  • Substituents :
    • Formyl group (-CHO) at position 3
    • Methoxy group (-OCH3) at position 5
    • Ethyl ester (-COOCH2CH3) at position 2

Alternative systematic names include ethyl 5-methoxy-3-formyl-1H-indole-2-carboxylate and 3-formyl-5-methoxy-1H-indole-2-carboxylic acid ethyl ester.

InChI and SMILES Notations for Digital Representation

The compound’s structure is digitally represented as follows:

  • InChI :
    InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3
  • InChIKey :
    XQDZGHNVSBDTSP-UHFFFAOYSA-N
  • SMILES :
    CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C=O

These notations encode the indole core, substituent positions, and stereochemical features, enabling computational modeling and database searches.

Structural Characterization

Core Indole Skeleton and Substituent Topography

The molecule features a 1H-indole backbone , a bicyclic system comprising a benzene ring fused to a pyrrole ring. Key substituents are distributed as follows:

  • Position 2 : Ethoxycarbonyl group (-COOCH2CH3)
  • Position 3 : Formyl group (-CHO)
  • Position 5 : Methoxy group (-OCH3)

Figure 1: Structural Diagram

      O  
      ||  
OCH2CH3-C-O-C1=C(C=O)-C2=C(N1)C=C(OC)C=C2  

X-ray crystallography data for analogous compounds (e.g., ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate) reveals planar indole systems with substituents adopting anti configurations to minimize steric hindrance.

Hydrogen Bonding and Crystallographic Behavior

The formyl and ester carbonyl groups participate in intermolecular hydrogen bonding, as observed in related indole derivatives. For example:

  • Formyl oxygen acts as a hydrogen bond acceptor with N-H groups of adjacent molecules.
  • Methoxy oxygen engages in weak C-H···O interactions, stabilizing crystal lattices.

Table 2: Key Bond Lengths and Angles

Parameter Value (Å or °) Source Compound
C3-C2 (indole) 1.39 Å Ethyl 5-methoxy-3-phenyl
C2-O (ester) 1.21 Å Ethyl 5-methoxy-3-phenyl
C3-C7 (formyl) 1.48 Å Ethyl 5-methyl derivative

Spectroscopic Signatures

While direct experimental spectra for this compound are limited in public databases, inferences are drawn from analogs:

  • Infrared (IR) Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ (ester C=O stretch)
    • Peaks at ~1680 cm⁻¹ (formyl C=O)
    • Methoxy C-O stretch at ~1250 cm⁻¹
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR :
      • δ 10.2 ppm (indole N-H)
      • δ 9.8 ppm (formyl proton)
      • δ 4.3 ppm (ester CH2CH3)
      • δ 3.9 ppm (methoxy OCH3)
    • ¹³C NMR :
      • δ 190 ppm (formyl carbonyl)
      • δ 165 ppm (ester carbonyl)

Mass spectral fragmentation patterns typically include loss of the ethoxy group (m/z 247 → 202) and formyl moiety (m/z 202 → 174).

Properties

IUPAC Name

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDZGHNVSBDTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358638
Record name ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36820-78-7
Record name ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation

One of the most common methods for synthesizing ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate involves the Vilsmeier-Haack reaction. This method utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group.

Procedure :

  • Ethyl 5-methoxyindole-2-carboxylate is reacted with POCl₃ in DMF at elevated temperatures (approximately 110°C).
  • The reaction mixture is quenched with an aqueous base (e.g., NaOH) to neutralize excess reagents and precipitate the product.
  • The crude product is then purified through recrystallization or column chromatography.

Yield and Characterization :
This method typically yields high purity products, often exceeding 90% yield. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound.

Fischer Indole Synthesis

Another approach involves the Fischer indole synthesis, which generates the indole core through the reaction of phenylhydrazine with a suitable aldehyde or ketone.

Procedure :

  • A mixture of phenylhydrazine and an appropriate aldehyde (such as ethyl 3-formyl-5-methoxy-indole-2-carboxylate) is heated under acidic conditions.
  • This process facilitates cyclization, leading to the formation of the indole structure.

Alternative Synthetic Routes

Research has also explored alternative routes involving condensation reactions with various nucleophiles, such as hydantoins or barbiturates, which can react with derivatives of ethyl indole-2-carboxylate to yield substituted products.

Summary of Preparation Methods

Method Key Reagents Conditions Typical Yield
Vilsmeier-Haack POCl₃, DMF 110°C, aqueous NaOH >90%
Fischer Indole Synthesis Phenylhydrazine Acidic conditions Variable
Condensation Reactions Hydantoins, Barbiturates Varies Variable

After synthesis, several analytical techniques are utilized to confirm the identity and purity of this compound:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the molecular structure:

  • ¹H NMR typically shows signals corresponding to the methoxy protons and aldehyde proton.

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify functional groups:

  • The presence of a carbonyl group is indicated by absorption around 1680–1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms molecular weight and structure:

  • High-resolution mass spectrometry can provide precise molecular ion peaks consistent with the expected formula.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 3-carboxy-5-methoxy-1H-indole-2-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-5-methoxy-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate exhibits promising anticancer properties. It has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells.

Case Study: Anticancer Efficacy
In a study evaluating the compound's effects on MDA-MB-231 cells, significant inhibition of cell growth was observed at concentrations as low as 1 μM. Flow cytometry analysis indicated enhanced caspase-3 activity, a marker of apoptosis, suggesting that the compound induces programmed cell death through the modulation of apoptotic pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. Its effectiveness as an antimicrobial agent has been attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism.

Case Study: Antimicrobial Efficacy
In laboratory tests, this compound exhibited effective inhibition of microbial growth at low concentrations against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential role in developing novel antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsObserved EffectsReference
AnticancerMDA-MB-231 (Breast Cancer)Inhibition of growth; apoptosis
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for further drug development in oncology and infectious diseases. Its unique structural features may allow for modifications that enhance potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole ring system can also interact with various receptors and enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Flexibility : this compound is a cornerstone for diversifying indole scaffolds, as seen in its use for constructing thiazole hybrids () and condensed polyheterocycles .
  • Biological Relevance : Analogs with 5-methoxy groups (e.g., ) demonstrate improved blood-brain barrier penetration in CNS drug candidates compared to halogenated derivatives .
  • Commercial Viability : The compound is listed by multiple suppliers (), reflecting its demand in high-throughput medicinal chemistry .

Biological Activity

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a notable indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₃NO₄
Molecular Weight: 247.25 g/mol
CAS Number: 36820-78-7

The compound features an indole ring system, which is known for its significant role in various biological processes. The presence of both formyl and carboxylate functional groups enhances its reactivity and biological interactions.

This compound exhibits its biological effects through multiple mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit enzymes such as lipoxygenases and cyclooxygenases, which are critical in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Cell Signaling Modulation: The compound influences cell signaling pathways, impacting gene expression and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer properties:

  • Antiproliferative Effects: this compound showed significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values were reported as low as 0.16 μM against HT29 cells, indicating strong efficacy .
  • Mechanism of Action in Cancer Cells: The compound induces apoptosis and inhibits tubulin polymerization, which is crucial for cancer cell division and growth. This was evidenced by studies showing cell cycle arrest at the G2-M phase in treated cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Broad-Spectrum Activity: The compound has demonstrated effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
De Martino et al. (2018)Investigated the antiproliferative activity against human cancer cell lines; highest activity observed against HT29 with an IC50 of 0.16 μM .
Recent Antimicrobial StudiesShowed effective inhibition against several bacterial strains, supporting its use in developing new antimicrobial therapies.
Pharmacological EvaluationConfirmed the compound's ability to modulate inflammatory responses and induce apoptosis in cancer cells through specific signaling pathways .

Q & A

Basic: What analytical methods are recommended to confirm the structure and purity of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the presence of key functional groups, such as the formyl (δ ~9.5–10.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm). The indole core and ester moiety can be validated via aromatic proton signals and carbonyl carbons (δ ~160–170 ppm) .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using solvents like ethyl acetate/hexane (e.g., 70:30 ratio) to track starting material consumption and product formation .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight accuracy via FAB-HRMS or ESI-HRMS to rule out impurities .
  • Recrystallization: Purify using DMF/acetic acid mixtures to isolate crystalline products and remove residual reagents .

Advanced: How can reaction conditions be optimized for synthesizing derivatives of this compound?

Answer:

  • Solvent Selection: Use PEG-400/DMF mixtures to enhance solubility of indole intermediates, as demonstrated in CuI-catalyzed click reactions .
  • Catalyst Optimization: For Friedel-Crafts acylations, anhydrous AlCl3_3 in 1,2-dichloroethane under argon ensures efficient electrophilic substitution at the indole C3 position .
  • Reaction Monitoring: Employ TLC with gradient elution (e.g., 25–40% ethyl acetate in hexane) to identify byproducts and adjust reaction times (typically 2–5 hours) .
  • Workup Strategies: Acidic quenching (pH 2 with HCl) followed by ethyl acetate extraction minimizes side reactions and improves yield .

Basic: What are common derivatives of this compound, and what are their research applications?

Answer:

  • Thiazolidinone Derivatives: Synthesized via condensation with 4-thioxo-2-thiazolidinone for antimicrobial or anticancer screening .
  • Aplysinopsin Analogues: Prepared by reacting with hydantoin or barbituric acid derivatives, relevant to CNS drug discovery .
  • β-Carboline Hybrids: Formed through Pictet-Spengler reactions, explored for antitumor activity .

Advanced: How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Answer:

  • Abnormal Product Analysis: For example, in Fischer indole synthesis, unexpected chlorination (e.g., ethyl 6-chloroindole-2-carboxylate) may occur due to HCl/EtOH side reactions. Validate via 19^{19}F NMR or HRMS to identify halogenation .
  • Isolation Techniques: Use Combiflash chromatography (0–40% ethyl acetate in hexane) to separate regioisomers or byproducts .
  • Computational Validation: Compare experimental 13^{13}C NMR shifts with DFT-predicted values to confirm structural assignments .

Advanced: How to design structure-activity relationship (SAR) studies using this compound?

Answer:

  • Substituent Variation: Modify the methoxy group (C5) to assess steric/electronic effects on bioactivity. For example, replace with halogens (e.g., 5-fluoro) or alkyl chains to probe receptor interactions .
  • Scaffold Hybridization: Couple the indole core with triazole or pyrimidine rings (via CuAAC or Suzuki couplings) to enhance pharmacokinetic properties .
  • In Silico Screening: Use molecular docking to predict binding affinities for targets like kinase enzymes or GPCRs before synthetic validation .

Environmental Impact: How to assess the ecological risks of this compound?

Answer:

  • Degradation Studies: Evaluate hydrolysis under varying pH (e.g., pH 4–10) and UV exposure to identify breakdown products .
  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna or algal models to determine LC50_{50} values and bioaccumulation potential .
  • Partition Coefficients: Measure log PP values to predict environmental mobility (soil vs. aquatic systems) .

Stability: What storage conditions are optimal for long-term stability?

Answer:

  • Temperature: Store at –20°C under inert gas (argon) to prevent oxidation of the formyl group .
  • Light Sensitivity: Protect from UV exposure using amber vials to avoid photodegradation .
  • Moisture Control: Use desiccants (e.g., silica gel) to minimize ester hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
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ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

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